molecular formula C22H32Si B15159421 Silane, (1-butylpentyl)methyldiphenyl- CAS No. 665782-25-2

Silane, (1-butylpentyl)methyldiphenyl-

Cat. No.: B15159421
CAS No.: 665782-25-2
M. Wt: 324.6 g/mol
InChI Key: GCBMDZGQIYXJOP-UHFFFAOYSA-N
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Description

Silane, (1-butylpentyl)methyldiphenyl- is an organosilicon compound with the molecular formula C22H32Si. It consists of a silicon atom bonded to two phenyl groups, one methyl group, and a 1-butylpentyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1-butylpentyl)methyldiphenyl- typically involves the reaction of diphenylmethylchlorosilane with 1-butylpentylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Ph2MeSiCl+BuPentMgBrPh2MeSiBuPent+MgBrCl\text{Ph}_2\text{MeSiCl} + \text{BuPentMgBr} \rightarrow \text{Ph}_2\text{MeSiBuPent} + \text{MgBrCl} Ph2​MeSiCl+BuPentMgBr→Ph2​MeSiBuPent+MgBrCl

Industrial Production Methods

In industrial settings, the production of Silane, (1-butylpentyl)methyldiphenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, (1-butylpentyl)methyldiphenyl- undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: Silanes can be reduced to form silicides.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silicides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, (1-butylpentyl)methyldiphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, (1-butylpentyl)methyldiphenyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various applications. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl chloride
  • Phenyltrimethoxysilane
  • Dimethylphenylsilane

Uniqueness

Silane, (1-butylpentyl)methyldiphenyl- is unique due to its specific combination of phenyl, methyl, and 1-butylpentyl groups, which impart distinct chemical and physical properties. Compared to other silanes, it offers enhanced stability and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

665782-25-2

Molecular Formula

C22H32Si

Molecular Weight

324.6 g/mol

IUPAC Name

methyl-nonan-5-yl-diphenylsilane

InChI

InChI=1S/C22H32Si/c1-4-6-14-20(15-7-5-2)23(3,21-16-10-8-11-17-21)22-18-12-9-13-19-22/h8-13,16-20H,4-7,14-15H2,1-3H3

InChI Key

GCBMDZGQIYXJOP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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